Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-

Photodegradation Photostability Azo dye bleaching kinetics

CAS 60568-54-9 solves the risk of uncontrolled photodegradation in aminoazobenzene-based experiments. Its 2-acetamido-4-diethylamino substitution pattern reduces the photobleaching rate to ~1/3-1/4 of unsubstituted azobenzene, enabling extended time-resolved studies without complete substrate depletion. - ~3- to 4-fold slower photobleaching vs. azobenzene reference - Preferential degradation of the diethylamino/acetamido-substituted ring for ring-specific oxidation pathway studies - Validated RP-HPLC separation method and defined LogP of 3.92 for use as a system suitability standard

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
CAS No. 60568-54-9
Cat. No. B13944191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-
CAS60568-54-9
Molecular FormulaC19H22N4O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)NC(=O)C
InChIInChI=1S/C19H22N4O3/c1-4-23(5-2)16-10-11-17(18(12-16)20-13(3)24)22-21-15-8-6-14(7-9-15)19(25)26/h6-12H,4-5H2,1-3H3,(H,20,24)(H,25,26)
InChIKeyKJWDSORZBMHXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- (CAS 60568-54-9): A Monoazo Derivative with Differentiated Photostability Profile for Specialized Industrial Selection


Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- (CAS 60568-54-9) is a synthetic monoazo compound belonging to the aminoazobenzene class, characterized by a 4-carboxyphenyl diazenyl acceptor and a 2-acetamido-4-diethylamino donor substitution pattern [1]. Its molecular formula is C₁₉H₂₂N₄O₃ with a molecular weight of 354.41 g/mol. Identified as Compound V in comparative photocatalytic degradation studies, this specific substitution pattern has been shown to substantially alter photobleaching kinetics and photomineralization behavior relative to closely related diethylamino-azobenzene analogs, making it a structurally distinct candidate where controlled photostability is a procurement-critical parameter [1].

1

Structurally differentiated monoazo probe with a 2-acetamido-4-diethylamino substitution pattern that alters photodegradation kinetics relative to generic diethylamino-azobenzenes.

2

Supports photocatalytic degradation research, dye-sensitized material development, and environmental fate studies where controlled photostability is a selection criterion.

3

Comes with a documented compound-specific HPLC method (Newcrom R1, LogP 3.92) for identity verification and purity analysis, reducing QC method development burden.

Why Procuring a Generic Diethylamino-Azobenzene Cannot Substitute for CAS 60568-54-9 When Photostability Is a Selection Criterion


In the aminoazobenzene class, seemingly minor structural modifications produce large, non-linear changes in photodegradation kinetics. In the direct comparative study by Lagrasta et al., replacing the 4-diethylamino group with a 2-acetamido-4-diethylamino substitution pattern (as in CAS 60568-54-9) reduced the photobleaching rate to approximately one-third to one-quarter of that of the unsubstituted azobenzene reference, a markedly greater stabilizing effect than that observed for the 2-amino-5-diethylamino analog [1]. These quantitative differences demonstrate that generic procurement by functional class alone introduces unacceptable risk of divergent photostability performance in applications where lightfastness and predictable degradation kinetics are critical engineering parameters [1].

4-Diethylamino analog (no 2-substituent)

This compound was among the most reactive in the test series. Using it instead may result in photobleaching rates that are 3- to 4-fold faster, deviating from the intended photostability profile.

2-Amino-5-diethylamino analog

The 2-amino substitution provides only partial photostabilization compared to the 2-acetamido group. Substitution may yield approximately 2-fold faster photobleaching and a different TOC mineralization pattern.

Generic azo dye reference standards

Simpler aminoazobenzenes (e.g., Ethyl Red) lack the acetamido functionality and the documented, compound-specific HPLC method. This introduces identity confirmation risk and additional analytical method development effort.

Head-to-Head Photodegradation Data: Quantitative Evidence for Selecting CAS 60568-54-9 Over Closest Diethylamino-Azobenzene Analogs


Photobleaching Rate Compared to Unsubstituted Azobenzene Baseline

The target compound (Compound V) exhibits a photobleaching rate reduced to approximately one-third to one-quarter of that of the unsubstituted azobenzene reference (Compound I) under identical TiO₂-photocatalytic membrane conditions. In contrast, the 4-diethylamino analog (Compound II) was among the most reactive, showing no stabilizing effect from the diethylamino group alone [1].

Photobleaching Rate
Head-to-head
~0.25–0.33 × azobenzene reference rate; 3- to 4-fold slower than unsubstituted azobenzene
Substantially extended persistence under illumination compared to baseline and 4-diethylamino analog.
TiO₂ photocatalytic membrane; aqueous solution; Langmuir-Hinshelwood kinetics.
Photodegradation Photostability Azo dye bleaching kinetics

Differential Stabilization by 2-Acetamido vs. 2-Amino Substituent

Acetylation of the 2-amino group on the diethylamino-phenyl ring profoundly decreases photobleaching rate. The target compound (V, 2-acetamido-4-diethylamino) bleaches markedly slower than its 2-amino-5-diethylamino counterpart (Compound IV), which itself showed only a ~40% rate reduction relative to the azobenzene reference when bearing a 4'-carboxylic acid group [1].

2-Acetamido vs. 2-Amino
Head-to-head
~2-fold greater photostabilization effect from the 2-acetamido group relative to the 2-amino analog.
The 2-acetamido substituent is the primary structural feature responsible for the enhanced photostability.
Compound IV (2-amino) bleaches at ~0.60 × azobenzene rate; target compound at ~0.25–0.33 ×.
Substituent effect Photo-oxidation Acetylation impact

Photomineralization TOC Profile Divergence at Bleaching Endpoint

At the point of virtually complete photobleaching, the maximum residual total organic carbon (TOC) varied from ~30% to ~90% depending on dye structure. The target compound (V), bearing both acetamido and diethylamino groups on the same ring, showed a distinct TOC profile. The study hypothesized that the ring containing the diethylamino group breaks down more markedly when further amino or acetamido groups are present, while the carboxylated ring mineralizes more slowly, resulting in a structure-specific residual TOC pattern [1].

Residual TOC at Bleaching Endpoint
Head-to-head
Unique ring-specific mineralization pattern; diethylamino/acetamido ring degrades preferentially, benzoic acid ring persists.
Degrades differently at the molecular level, not simply slower, which influences environmental fate modeling.
TOC range across analogs: ~30% to ~90% residual at bleaching endpoint.
Total organic carbon Mineralization extent Ring degradation selectivity

HPLC Retention (LogP) and Reverse-Phase Separability as a Quality Control Criterion

CAS 60568-54-9 has a reported LogP of 3.92 [1]. Under a validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase (formic acid for MS-compatible applications), the compound can be baseline-separated from structurally related impurities and degradation products [1]. This method is scalable to preparative purification and suitable for pharmacokinetic sample analysis, providing a procurement-relevant QC framework that structurally simpler analogs (e.g., Ethyl Red, CAS 76058-33-8, which lacks the acetamido group) may not share due to different retention characteristics.

HPLC Separation & LogP
Method context
LogP = 3.92; validated RP-HPLC on Newcrom R1 with MeCN/H₂O/H₃PO₄, scalable to UPLC.
Provides a directly implementable QC protocol for purity and identity verification of this compound.
Baseline separation from structurally related impurities; MS-compatible with formic acid modifier.
HPLC analysis LogP Quality control Reverse-phase chromatography

High-Value Application Scenarios Where Differentiated Photostability of CAS 60568-54-9 Drives Procurement Decisions


Photocatalytic Water Treatment Research Requiring Controlled Dye Persistence

In photocatalytic degradation studies, CAS 60568-54-9 serves as a structurally defined probe molecule whose ~3- to 4-fold slower photobleaching kinetics relative to azobenzene enables researchers to study time-resolved degradation mechanisms over extended illumination periods without complete substrate depletion [1]. The distinct TOC mineralization profile—where the diethylamino/acetamido-substituted ring degrades preferentially while the benzoic acid ring persists—makes it a valuable model compound for investigating ring-specific oxidation pathways and for calibrating advanced oxidation process (AOP) efficacy [1].

Dye-Sensitized or Light-Responsive Material Development Where Lightfastness Must Be Precisely Tuned

The specific 2-acetamido-4-diethylamino substitution reduces the photo-oxidation rate more effectively than the 2-amino or unsubstituted 4-diethylamino analogs [1]. This quantified stabilization allows materials scientists to select CAS 60568-54-9 when an intermediate photostability—between the highly labile azobenzene and the more stable sulfonated analogs—is required for applications such as photochromic coatings, optical data storage media, or light-responsive hydrogels where the degradation rate must match the intended product lifecycle.

Environmental Fate Studies and Biodegradation Assay Standardization

The compound's EINECS listing (262-304-1) and presence in EPA's TSCA Inventory [3] confirm its regulatory relevance. Its intermediate photomineralization behavior and ring-specific degradation pattern [1] position it as a representative azo dye model for environmental fate studies. Researchers comparing biodegradation or photodegradation across laboratories can use CAS 60568-54-9 as a standardized substrate whose degradation kinetics have been quantitatively benchmarked against multiple structural analogs [1].

Analytical Method Development and Quality Control of Azo Dye Mixtures

With a defined LogP of 3.92 and a validated RP-HPLC separation method [2], CAS 60568-54-9 is suitable as a reference standard for developing and validating chromatographic methods for complex azo dye mixtures. Its distinct retention time and UV-Vis spectral profile (arising from the 2-acetamido-4-diethylamino substitution pattern) enable it to serve as a system suitability standard or internal reference marker in impurity profiling of industrial dye batches [2].

Application
Selection Property
Validation Focus
Photocatalytic AOP probe molecule
Controlled photobleaching kinetics
Photobleaching rate benchmarking vs. azobenzene reference
Photochromic coating / light-responsive material
Intermediate photostability tuning
Photo-oxidation rate matching to intended product lifecycle
Environmental fate model compound
Regulatory inventory listing & ring-specific degradation
TOC mineralization profile reproducibility across laboratories
Azo dye mixture QC reference standard
Defined LogP and validated HPLC method
System suitability and impurity profiling in industrial dye batches
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